![molecular formula C14H12N2O2S B572424 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-73-6](/img/structure/B572424.png)

4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

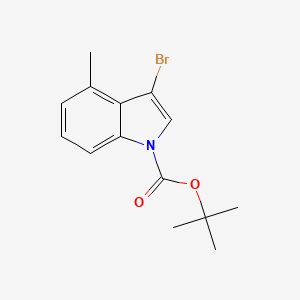

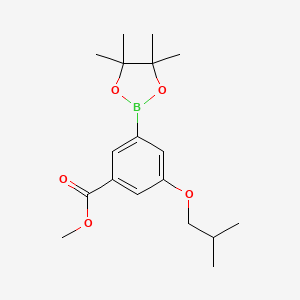

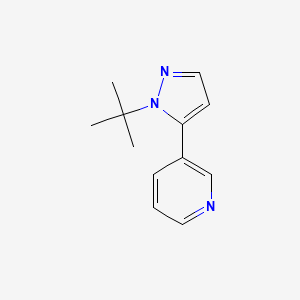

“4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The molecule also contains a phenylsulfonyl group and a methyl group .

Synthesis Analysis

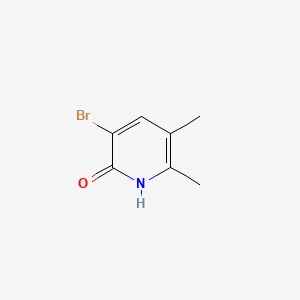

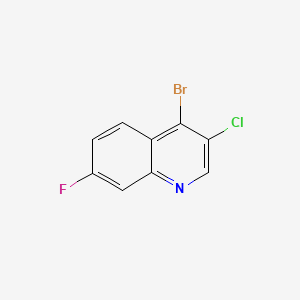

The synthesis of similar compounds often involves the use of pentachloropyridine as a building block . Pentachloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature, making it an excellent scaffold for the synthesis of highly substituted pyridine derivatives . Another approach involves the use of a radical approach for the protodeboronation of alkyl boronic esters .Chemical Reactions Analysis

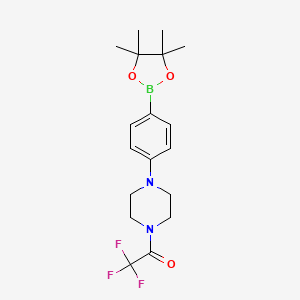

The chemical reactions involving similar compounds often involve Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Decarboxylative Couplings : This compound is synthesized using palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids. This synthesis method is significant in organic chemistry for creating complex molecular structures (Suresh et al., 2013).

Sulfenylation Reactions : Research has explored the methylsulfenylation of 1-substituted pyrroles and indoles, including derivatives related to 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. These reactions are vital for the synthesis of substituted pyrroles and indoles, which have diverse applications in pharmaceuticals and materials science (Gilow et al., 1991).

Crystal Structure Analysis : The crystal structure of closely related compounds, such as 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been analyzed, showing specific interactions like π–π interactions. Understanding the crystal structure is crucial for material design and predicting physical properties (Selig et al., 2009).

Synthesis of Novel Fluorinated Polyamides : This compound is used in the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications in materials science due to their high thermal stability and unique electrical properties (Liu et al., 2013).

Iron(II) Complexes Study : It has been used in the study of iron(II) complexes involving related ligands like 4-sulfanyl-, 4-sulfinyl- and 4-sulfonyl-2,6-dipyrazolylpyridine ligands. Such research is valuable in coordination chemistry and potential applications in catalysis and magnetic materials (Cook et al., 2015).

Synthesis of Pyrrolo-Pyridines : The compound is involved in reactions forming pyrrolo-pyridines, -quinolines, -pyrazines, -quinoxalines, and -pyrimidines, highlighting its versatility in creating various heterocyclic compounds, which are important in drug discovery and development (Davis et al., 1992).

Antiviral Activity Research : Synthesis of derivatives like 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, including research into their antiviral activities, demonstrates the potential pharmaceutical applications of compounds related to 4-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Saxena et al., 1988).

c-Met Inhibitor Research : Derivatives of 1H-pyrrolo[2,3-b]pyridine have been evaluated as c-Met inhibitors, showcasing the compound's relevance in the development of cancer therapeutics (Liu et al., 2016).

Radiopharmaceutical Research : Synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for imaging dopamine D4 receptors, indicating its application in radiopharmaceuticals and neuroimaging (Eskola et al., 2002).

Wirkmechanismus

Target of Action

Similar compounds have been found to target various biological receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to undergo reactions such as suzuki–miyaura coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

Similar compounds have been found to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-methylpyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-11-7-9-15-14-13(11)8-10-16(14)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMGQUXEEFPDCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736458 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227270-73-6 |

Source

|

| Record name | 1-(Benzenesulfonyl)-4-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine](/img/structure/B572341.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)